4-Nitrophthalide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

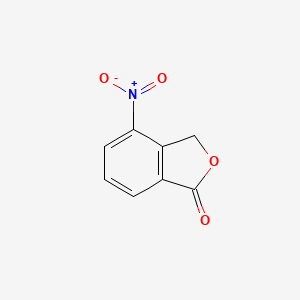

Structure

3D Structure

Properties

IUPAC Name |

4-nitro-3H-2-benzofuran-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5NO4/c10-8-5-2-1-3-7(9(11)12)6(5)4-13-8/h1-3H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTPUVQUUAYGRHK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(C=CC=C2[N+](=O)[O-])C(=O)O1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40361021 | |

| Record name | 4-NITROPHTHALIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40361021 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65399-18-0 | |

| Record name | 4-Nitrophthalide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=65399-18-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-NITROPHTHALIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40361021 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

4-Nitrophthalimide CAS number and properties

An In-depth Technical Guide to 4-Nitrophthalimide: Synthesis, Properties, and Applications

Introduction

4-Nitrophthalimide is a versatile organic compound that serves as a crucial intermediate in the synthesis of a wide array of fine chemicals.[1] Characterized by the presence of both a phthalimide structure and a nitro functional group, it exhibits a unique reactivity profile that makes it a valuable building block for complex organic molecules.[2] Its significance spans multiple industrial and research sectors, including the manufacturing of pharmaceuticals, agrochemicals, and high-performance dyes and pigments.[2][3] Notably, it is a key precursor in the synthesis of luminol and certain therapeutic agents, such as the antidepressant Citalopram.[1][4] This guide provides a comprehensive overview of 4-Nitrophthalimide, detailing its chemical and physical properties, synthesis, reactivity, applications, and safety protocols for researchers and drug development professionals.

Physicochemical Properties of 4-Nitrophthalimide

4-Nitrophthalimide typically appears as an off-white to light yellow crystalline powder.[2][5] It is stable under normal ambient conditions but is incompatible with moisture, strong bases, and strong oxidizing agents.[4][5][6] Its solubility in water is very low, but it is more soluble in organic solvents like ethanol and acetone.[5][7]

| Property | Value | Source(s) |

| CAS Number | 89-40-7 | [2][8][9] |

| Molecular Formula | C₈H₄N₂O₄ | [2][8][9] |

| Molecular Weight | 192.13 g/mol | [2][7][9] |

| Appearance | Off-white to light yellow crystalline powder | [2][4][7] |

| Melting Point | 195-204 °C (decomposes) | [2][9][10] |

| Solubility in Water | < 0.1 mg/mL | [5][7] |

| pKa | 7.79 ± 0.20 (Predicted) | [5] |

| InChI Key | ANYWGXDASKQYAD-UHFFFAOYSA-N | [5][9] |

| SMILES | C1=CC2=C(C=C1--INVALID-LINK--[O-])C(=O)NC2=O | [7][8] |

Synthesis and Reactivity

Synthesis of 4-Nitrophthalimide via Electrophilic Nitration

The most common and established method for synthesizing 4-Nitrophthalimide is the electrophilic nitration of phthalimide.[4][11] This reaction utilizes a nitrating mixture, typically composed of fuming nitric acid and concentrated sulfuric acid. The sulfuric acid acts as a catalyst, protonating the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which then attacks the aromatic ring of phthalimide.

References

- 1. Page loading... [guidechem.com]

- 2. chemimpex.com [chemimpex.com]

- 3. nbinno.com [nbinno.com]

- 4. 4-Nitrophthalimide | 89-40-7 [chemicalbook.com]

- 5. Page loading... [wap.guidechem.com]

- 6. chembk.com [chembk.com]

- 7. 4-Nitrophthalimide | C8H4N2O4 | CID 6969 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 4-Nitrophthalimide | 89-40-7 | FN58880 | Biosynth [biosynth.com]

- 9. 4-ニトロフタルイミド 98% | Sigma-Aldrich [sigmaaldrich.com]

- 10. fishersci.com [fishersci.com]

- 11. Organic Syntheses Procedure [orgsyn.org]

An In-Depth Technical Guide to 4-Nitrophthalimide: Structure, Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Nitrophthalimide is a pivotal chemical intermediate characterized by its distinct phthalimide and nitro functional groups. This unique structural arrangement confers upon it a versatile reactivity profile, establishing it as a valuable building block in the synthesis of a wide array of complex organic molecules. Its significance resonates across diverse fields, including the manufacturing of dyes, the development of advanced agrochemicals, and notably, as a precursor in the synthesis of various pharmaceutical agents.[1][2] This guide offers a comprehensive technical overview of 4-Nitrophthalimide, delving into its chemical identity, physicochemical properties, established synthesis protocols, and key applications, with a particular focus on its role in drug development.

Part 1: Chemical Identity and Structure

A foundational understanding of 4-Nitrophthalimide begins with its precise chemical definition and spatial arrangement of atoms.

IUPAC Name and Synonyms

The systematic name for 4-Nitrophthalimide, as designated by the International Union of Pure and Applied Chemistry (IUPAC), is 5-nitroisoindole-1,3-dione .[3] This nomenclature accurately reflects the core isoindole-1,3-dione structure with a nitro group substituent at the 5th position of the isoindole ring system.

In scientific literature and commercial contexts, it is also commonly referred to by several synonyms, including:

Chemical Structure and Molecular Formula

The molecular formula of 4-Nitrophthalimide is C₈H₄N₂O₄ .[1][3][5][6][9][17] Its structure consists of a benzene ring fused to a five-membered heterocyclic ring containing two carbonyl groups adjacent to a secondary amine (the imide functionality). A nitro group (-NO₂) is attached to the benzene ring.

Diagram: Chemical Structure of 4-Nitrophthalimide

Caption: 2D structure of 5-nitroisoindole-1,3-dione.

Part 2: Physicochemical Properties

The physical and chemical characteristics of 4-Nitrophthalimide are crucial for its handling, purification, and application in synthetic chemistry.

| Property | Value | Source(s) |

| Molecular Weight | 192.13 g/mol | [1][3][5][6][9][17] |

| Appearance | Yellow powder or off-white to light yellow crystalline powder | [1][3][4][7][15] |

| Melting Point | 195-206 °C (Lit.) | [1][3][14][15] |

| Solubility | Sparingly soluble in water (<0.1 mg/mL); soluble in organic solvents like ethanol, acetone, and N,N-dimethylformamide. | [3][7][20] |

| CAS Number | 89-40-7 | [1][3][4][5][6][9][17][18][19] |

The solubility of 4-nitrophthalimide increases with temperature in various organic solvents, a property that is advantageous for its purification via crystallization.[20] Studies have shown its solubility is highest in N,N-dimethylformamide and lowest in chloroform at a given temperature.[20]

Part 3: Synthesis of 4-Nitrophthalimide

The primary and most established method for the synthesis of 4-Nitrophthalimide is through the electrophilic nitration of phthalimide.[4][8] This reaction involves the introduction of a nitro group onto the aromatic ring of the phthalimide molecule.

Reaction Mechanism and Key Parameters

The nitration is typically carried out using a mixture of concentrated nitric acid and concentrated sulfuric acid. The sulfuric acid acts as a catalyst, protonating the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating agent.

Experimental Protocol: Nitration of Phthalimide

-

Preparation of the Nitrating Mixture: Fuming nitric acid is cooled in an ice bath. Concentrated sulfuric acid is then slowly added dropwise, ensuring the temperature is maintained between 10-15°C.[2][4][8] This exothermic reaction requires careful temperature control to prevent side reactions and ensure safety.

-

Addition of Phthalimide: Phthalimide is added portion-wise to the cooled nitrating mixture, with continuous stirring, while keeping the temperature below 15°C.[4][8]

-

Reaction Progression: The reaction mixture is stirred and allowed to proceed. Optimal conditions reported in some studies include a reaction time of 10 hours at room temperature.[2]

-

Work-up and Isolation: The reaction mixture is then poured slowly onto crushed ice with vigorous stirring.[2][4][8] This quenches the reaction and precipitates the crude 4-Nitrophthalimide. The precipitate is collected by filtration and washed with cold water until the filtrate is neutral.[4]

-

Purification: The crude product can be purified by recrystallization from a suitable solvent, such as 95% ethanol, to yield the final product with a reported yield of up to 82%.[2][8]

The ratio of nitric acid to sulfuric acid and the reaction temperature are critical parameters that influence the yield and purity of the product.[2]

Diagram: Synthesis Pathway of 4-Nitrophthalimide

Caption: Workflow for the synthesis of 4-Nitrophthalimide.

Part 4: Applications in Research and Drug Development

4-Nitrophthalimide's utility stems from its reactive nature, making it a valuable precursor in the synthesis of a variety of target molecules.

Intermediate for Dyes and Fluorescent Probes

Historically and currently, 4-Nitrophthalimide is an important intermediate in the synthesis of azo dyes.[2][4] The nitro group can be readily reduced to an amino group (forming 4-aminophthalimide), which can then be diazotized and coupled to form a wide range of colored compounds. Furthermore, its derivatives are utilized in the creation of fluorescent probes for biological imaging, enabling the visualization of cellular processes.[1]

Agrochemical Synthesis

This compound also serves as a building block in the production of certain agrochemicals, contributing to the development of pesticides and herbicides for crop protection.[1][21]

Role in Pharmaceutical Synthesis and Drug Development

The most significant application of 4-Nitrophthalimide in the context of this guide is its role as a key intermediate in pharmaceutical manufacturing.[1][21]

-

Precursor to Citalopram: 4-Nitrophthalimide is a raw material for the preparation of 5-cyanophthalide, which is a crucial intermediate in the synthesis of the widely used antidepressant drug, Citalopram.[2]

-

Derivatives with Therapeutic Potential: The phthalimide scaffold is a known pharmacophore, and derivatives of 4-Nitrophthalimide are actively being explored in medicinal chemistry for their potential as therapeutic agents.[1] Research has been conducted on N-aryl derivatives of 4-nitrophthalimide for their anticonvulsant properties.[16] Its derivatives are also investigated for targeting specific biological pathways, highlighting its importance in drug discovery pipelines.[1] The nitro group can be transformed into other functional groups, allowing for the synthesis of a diverse library of compounds for biological screening.

Conclusion

4-Nitrophthalimide, or 5-nitroisoindole-1,3-dione, is a chemical compound of considerable industrial and academic importance. Its straightforward synthesis from phthalimide, coupled with the versatile reactivity of its nitro and imide functionalities, makes it an indispensable intermediate. For researchers and professionals in drug development, a thorough understanding of its properties and synthetic utility is crucial for leveraging its potential in the creation of novel therapeutics and other advanced chemical products. From its foundational role in dye chemistry to its application as a key building block for pharmaceuticals like Citalopram, 4-Nitrophthalimide continues to be a compound of significant interest and utility.

References

- 1. chemimpex.com [chemimpex.com]

- 2. Page loading... [wap.guidechem.com]

- 3. 4-Nitrophthalimide | C8H4N2O4 | CID 6969 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 4-Nitrophthalimide | 89-40-7 [chemicalbook.com]

- 5. 4-Nitrophthalimide | 89-40-7 | FN58880 | Biosynth [biosynth.com]

- 6. 4-Nitrophthalimide, 98% 89-40-7 - Manufacturers & Suppliers in India with worldwide shipping. [ottokemi.com]

- 7. Page loading... [wap.guidechem.com]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. 4-Nitrophthalimide 98 89-40-7 [sigmaaldrich.com]

- 10. prepchem.com [prepchem.com]

- 11. 4 Nitro Phthalimide Chemical Compound Manufacturer, Supplier, Exporter [himalayachemicals.com]

- 12. CAS No Of 89-40-7 4-Nitrophthalimide Chemical Structure C8H7NO4 4 Nitrophthalimide [m.nitrobenzenechemical.com]

- 13. chembk.com [chembk.com]

- 14. abhishekchemical.com [abhishekchemical.com]

- 15. fishersci.com [fishersci.com]

- 16. 4-Nitrophthalimide | CAS#:89-40-7 | Chemsrc [chemsrc.com]

- 17. scbt.com [scbt.com]

- 18. 4-Nitrophthalimide | SIELC Technologies [sielc.com]

- 19. 4-Nitrophthalimide, 98% | CAS 89-40-7 | Chemical-Suppliers [chemical-suppliers.eu]

- 20. pubs.acs.org [pubs.acs.org]

- 21. nbinno.com [nbinno.com]

Introduction: The Strategic Importance of 4-Nitrophthalimide

An In-Depth Technical Guide to the Synthesis of 4-Nitrophthalimide from Phthalimide

4-Nitrophthalimide is a pivotal fine chemical intermediate, serving as a critical building block in the synthesis of a diverse range of high-value compounds. Its utility spans multiple sectors, from the production of advanced azo dyes and fluorescent agents to the creation of key pharmaceutical precursors.[1][2][3] Notably, it is a precursor to 5-aminophthalimide and 5-cyanophthalide, the latter being instrumental in the synthesis of the antidepressant drug Citalopram.[1][4] Given its industrial significance, a robust and well-understood synthetic protocol is essential for researchers and professionals in drug development and materials science.

This guide provides a comprehensive, field-proven methodology for the synthesis of 4-nitrophthalimide via the electrophilic aromatic substitution of phthalimide. We will delve into the underlying reaction mechanism, present a detailed and validated experimental protocol, discuss critical safety considerations, and outline methods for the characterization of the final product.

Pillar 1: The Reaction Mechanism - A Controlled Electrophilic Aromatic Substitution

The synthesis of 4-nitrophthalimide is a classic example of an electrophilic aromatic substitution (EAS) reaction. The core principle involves the introduction of a nitro group (-NO₂) onto the aromatic ring of the phthalimide substrate.[5][6][7] This process is not spontaneous and requires the generation of a potent electrophile, the nitronium ion (NO₂⁺).

Generation of the Nitronium Ion (NO₂⁺)

The nitronium ion is generated in situ by the reaction of concentrated nitric acid with a stronger acid, typically concentrated sulfuric acid.[6][8] Sulfuric acid protonates the nitric acid, which then loses a molecule of water to form the highly electrophilic nitronium ion.

The Electrophilic Attack and Regioselectivity

Once formed, the nitronium ion is attacked by the electron-rich π system of the phthalimide's benzene ring.[7][8] This is the rate-determining step of the reaction, as it temporarily disrupts the aromaticity of the ring to form a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.[6][7]

The imide group of phthalimide is a deactivating group, meaning it withdraws electron density from the aromatic ring, making the EAS reaction slower than it would be for benzene. It is also a meta-director. However, the reaction yields the 4-nitro (or para) product as the major isomer, along with the 3-nitro (meta) isomer. The formation of the 4-nitro isomer is kinetically and thermodynamically controlled by the specific reaction conditions, particularly the potent nitrating mixture of fuming nitric acid and sulfuric acid.

A weak base, such as the bisulfate ion (HSO₄⁻) or a water molecule, then abstracts a proton from the carbon atom bearing the nitro group, restoring the aromaticity of the ring and yielding the final 4-nitrophthalimide product.[8]

Pillar 2: Validated Experimental Protocols

The nitration of phthalimide can be performed under various conditions, with significant impact on the final yield. Below, we present a comparison of a standard, well-documented procedure and an optimized protocol reported to achieve higher yields.

Data Presentation: Comparison of Synthesis Protocols

| Parameter | Protocol A: Organic Syntheses[9] | Protocol B: Optimized Method[1][4] |

| Phthalimide | 200 g (1.36 moles) | 20.0 g |

| Nitrating Agent | 240 mL fuming HNO₃ (sp. gr. 1.50) | 8.4 mL fuming HNO₃ |

| Acid Catalyst | 1.4 L conc. H₂SO₄ (sp. gr. 1.84) | 31.6 mL conc. H₂SO₄ |

| Acid Ratio (HNO₃:H₂SO₄) | ~1:4.1 (v/v) | ~1:4.5 (v/v) |

| Reaction Temperature | 10-15°C initially, then room temp. | 25°C (room temperature) |

| Reaction Time | Overnight | 10 hours |

| Reported Yield (Crude) | 63-66% | Not specified |

| Reported Yield (Purified) | 52-53% | >82% |

| Melting Point (Purified) | 198°C | 192.1-192.7°C |

Mandatory Visualization: Experimental Workflow

Detailed Step-by-Step Methodology (Protocol A)

This protocol is a modification of the trusted method published in Organic Syntheses.[9]

Reagents and Equipment:

-

Concentrated Sulfuric Acid (H₂SO₄, sp. gr. 1.84)

-

Fuming Nitric Acid (HNO₃, sp. gr. 1.50)

-

Phthalimide (commercial grade)

-

95% Ethyl Alcohol

-

Cracked Ice

-

3-L Beaker or Reaction Vessel

-

Mechanical Stirrer

-

Ice Bath

-

Large Büchner Funnel and Filter Flask

-

Filter Cloth

Procedure:

-

Preparation of the Nitrating Mixture: In a 3-L beaker situated in a large ice bath, carefully add 240 mL of fuming nitric acid to 1.4 L of concentrated sulfuric acid. Stir the mixture continuously.

-

Scientist's Note: Always add the nitric acid to the sulfuric acid slowly. This is an exothermic process, and careful temperature control is critical to prevent runaway reactions and ensure safety. Sulfuric acid serves as both a catalyst and a dehydrating agent.

-

-

Temperature Control: Cool the acid mixture until the internal temperature reaches 12°C.

-

Addition of Phthalimide: While maintaining vigorous stirring, add 200 g of phthalimide as rapidly as possible, ensuring the temperature of the mixture is kept between 10°C and 15°C.

-

Scientist's Note: Controlling the temperature at this stage is crucial for managing the reaction rate and minimizing the formation of undesired byproducts.

-

-

Reaction Period: Allow the reaction mixture to slowly warm to room temperature as the ice in the bath melts. Let the mixture stand overnight with continued stirring. The solution should become clear and pale yellow.[9]

-

Quenching: Slowly and carefully pour the reaction mixture with vigorous stirring onto 4.5 kg of cracked ice in a large, appropriate vessel. The temperature of this quenching mixture must not exceed 20°C.[9]

-

Scientist's Note: Quenching on ice precipitates the organic product, which is insoluble in the aqueous acidic medium, while the inorganic acids remain in solution. This step is highly exothermic and must be done slowly to control the temperature.

-

-

Isolation of Crude Product: Filter the precipitated crude product through a cloth on a large Büchner funnel using suction. Press the resulting filter cake as dry as possible.[9]

-

Washing: Remove the filter cake and suspend it in 2 L of fresh ice water with vigorous stirring. Filter the solid again. Repeat this washing procedure a total of four times to remove residual acids.[9]

-

Drying and Purification: Air-dry the crude product. The expected melting point is in the range of 185–190°C. For purification, recrystallize the crude material from approximately 3 L of 95% ethyl alcohol.[9]

-

Final Product: This procedure typically yields 136–140 g (52–53% of the theoretical amount) of pure 4-nitrophthalimide with a melting point of 198°C.[9]

Pillar 3: Trustworthiness and Safety

The synthesis of 4-nitrophthalimide involves highly corrosive and reactive chemicals. Adherence to strict safety protocols is non-negotiable.

Hazard Analysis:

-

Concentrated Nitric and Sulfuric Acids: Both are highly corrosive and can cause severe chemical burns upon contact with skin or eyes.[10][11][12] Their mixture generates toxic and corrosive fumes.

-

Exothermic Reactions: Mixing the acids and the nitration reaction itself are highly exothermic. Loss of temperature control can lead to a dangerous runaway reaction.

Mandatory Safety Precautions:

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles, a full-face shield, and a lab coat.[11][12][13]

-

Ventilation: All steps must be performed inside a certified chemical fume hood to avoid inhalation of hazardous fumes.[10][12]

-

Handling Acids: Always add acid to another liquid (like adding nitric to sulfuric, or the acid mixture to ice) slowly and with stirring. Never add water to concentrated acid.[10]

-

Spill Management: Have appropriate spill kits containing a neutralizer (such as sodium bicarbonate) and absorbent material readily available.[12][14]

-

Emergency Access: Ensure unobstructed access to an eyewash station and a safety shower.[11][13]

Product Characterization

The identity and purity of the synthesized 4-nitrophthalimide should be confirmed through standard analytical techniques:

-

Melting Point: The purified product should have a sharp melting point around 198°C.[9] A broad or depressed melting range indicates the presence of impurities.

-

Spectroscopy: Infrared (IR) spectroscopy should confirm the presence of key functional groups: C=O stretching for the imide, and N-O stretching for the nitro group.

-

Chromatography: High-Performance Liquid Chromatography (HPLC) can be used to assess purity and resolve the 4-nitro isomer from the 3-nitro isomer.[15]

Conclusion

The nitration of phthalimide is a well-established method for producing 4-nitrophthalimide, a valuable chemical intermediate. By understanding the underlying electrophilic aromatic substitution mechanism and carefully controlling reaction parameters such as temperature and reactant ratios, researchers can achieve high yields of the desired product. The optimized protocol demonstrates a significant potential for yield improvement to over 82%.[1][4] Throughout this process, a rigorous commitment to safety is paramount due to the hazardous nature of the reagents involved. The successful synthesis and purification of 4-nitrophthalimide provide a gateway to numerous applications in the pharmaceutical and chemical industries.

References

- 1. Page loading... [wap.guidechem.com]

- 2. 4-Nitrophthalimide, 98% 89-40-7 - Manufacturers & Suppliers in India with worldwide shipping. [ottokemi.com]

- 3. 4-Nitrophthalimide | 89-40-7 [chemicalbook.com]

- 4. Synthesis of 4-nitrophthalimide | Semantic Scholar [semanticscholar.org]

- 5. Notes on Electrophilic Substitution Mechanism in Nitration [unacademy.com]

- 6. byjus.com [byjus.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. quora.com [quora.com]

- 11. ehs.washington.edu [ehs.washington.edu]

- 12. labproinc.com [labproinc.com]

- 13. ehs.com [ehs.com]

- 14. columbuschemical.com [columbuschemical.com]

- 15. 4-Nitrophthalimide | SIELC Technologies [sielc.com]

Physical and chemical properties of 4-Nitrophthalimide

A Comprehensive Technical Guide to 4-Nitrophthalimide

Introduction

4-Nitrophthalimide, with the CAS number 89-40-7, is a pivotal fine chemical intermediate recognized for its versatile role in organic synthesis.[1] As a derivative of phthalic acid, it features a robust phthalimide structure functionalized with a nitro group on the aromatic ring.[2] This unique combination of functional groups imparts a distinct reactivity profile, making it a valuable precursor in the synthesis of a wide array of high-value compounds, including dyes, pigments, agrochemicals, and perhaps most significantly, pharmaceutical agents.[1][2] Its derivatives are actively explored in medicinal chemistry for their therapeutic potential.[1] This guide offers an in-depth exploration of the physical and chemical properties of 4-nitrophthalimide, providing researchers, scientists, and drug development professionals with the technical insights necessary for its effective application.

Physicochemical and Spectroscopic Properties

A thorough understanding of a compound's physical and spectroscopic properties is fundamental to its application in a laboratory setting. These characteristics are crucial for identification, purity assessment, and predicting its behavior in various chemical environments.

General and Physical Properties

4-Nitrophthalimide is typically a yellow crystalline powder.[3] Its core properties are summarized in the table below, compiled from various chemical and safety data sources. The reported melting point varies slightly across different suppliers and purity levels, generally falling within the range of 195-206 °C.[4][5] It is sparingly soluble in water but shows greater solubility in organic solvents like ethanol and acetone.[2]

Table 1: General and Physical Properties of 4-Nitrophthalimide

| Property | Value | Source(s) |

|---|---|---|

| IUPAC Name | 5-nitroisoindole-1,3-dione | [3] |

| CAS Number | 89-40-7 | [3] |

| Molecular Formula | C₈H₄N₂O₄ | [3][6] |

| Molecular Weight | 192.13 g/mol | [3][6] |

| Appearance | Off-white to yellow powder/crystal | [1][3] |

| Melting Point | 195-206 °C (383-403 °F) | [3][4] |

| Boiling Point | ~360-365 °C | [2] |

| Solubility in Water | < 0.1 mg/mL | [2][3] |

| Storage | Room Temperature, in a dry, well-ventilated place |[2][7] |

Structural Representation

The molecular structure of 4-Nitrophthalimide is foundational to its reactivity. The electron-withdrawing nature of the nitro group and the two carbonyl groups significantly influences the electron density of the aromatic ring and the acidity of the N-H proton of the imide.

Caption: Chemical structure of 4-Nitrophthalimide.

Spectroscopic Data

Spectroscopic analysis is indispensable for the structural confirmation of 4-Nitrophthalimide.

-

¹H NMR: The proton NMR spectrum provides key information about the aromatic protons. Due to the asymmetry introduced by the nitro group, the aromatic protons will appear as a complex multiplet. The imide proton (N-H) will typically appear as a broad singlet at a downfield chemical shift.

-

IR Spectroscopy: The infrared spectrum is characterized by strong absorption bands corresponding to the functional groups present. Key peaks include N-H stretching of the imide, strong C=O stretching from the carbonyl groups, and characteristic peaks for the C-N and N-O stretching of the nitro group.[8][9][10]

Synthesis and Purification

The most common and industrially viable method for synthesizing 4-Nitrophthalimide is through the direct nitration of phthalimide.[11][12] This electrophilic aromatic substitution reaction requires a potent nitrating agent, typically a mixture of concentrated sulfuric acid and fuming nitric acid.

Synthesis Workflow

The causality behind the choice of reagents is critical. Sulfuric acid acts as a catalyst, protonating nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species. The reaction is exothermic and requires careful temperature control to prevent over-nitration and ensure regioselectivity.

Caption: Workflow for the synthesis of 4-Nitrophthalimide.

Detailed Experimental Protocol

This protocol is a modification of a well-established method.[12][13]

-

Preparation of Nitrating Mixture: In a flask equipped with a stirrer and thermometer, cool 240 mL of fuming nitric acid (sp. gr. 1.50) in an ice bath. Slowly add 1.4 L of concentrated sulfuric acid (sp. gr. 1.84), ensuring the temperature is maintained between 10-15°C.[12] The pre-cooling is a critical safety step to manage the heat generated upon mixing the acids.

-

Nitration: Once the acid mixture is cooled to 12°C, add 200 g (1.36 moles) of phthalimide in portions, stirring vigorously. The rate of addition should be controlled to keep the internal temperature between 10° and 15°C.[12]

-

Reaction Completion: Allow the reaction mixture to slowly warm to room temperature and leave it to stand overnight.[12] This ensures the reaction proceeds to completion.

-

Isolation: Pour the reaction mixture slowly and with vigorous stirring onto approximately 4.5 kg of cracked ice.[12] This step quenches the reaction and precipitates the product. The temperature must be kept below 20°C.

-

Purification: Filter the crude yellow precipitate and wash it repeatedly with large volumes of ice water until the filtrate is neutral to litmus paper.[12][13] This removes residual acids.

-

Recrystallization: Dry the crude product. For further purification, recrystallize the solid from 95% ethyl alcohol.[11][12] This yields pure, crystalline 4-Nitrophthalimide. The yield under optimized conditions can be over 82%.[13]

Chemical Reactivity and Applications

The reactivity of 4-Nitrophthalimide is dominated by its two key functional moieties: the phthalimide group and the nitro group. This dual reactivity makes it a versatile building block.

Reactivity of the Imide Group

The N-H proton of the imide is acidic and can be readily deprotonated by a base. The resulting phthalimidate anion is a potent nucleophile, making 4-Nitrophthalimide a key reagent in reactions like the Gabriel synthesis for preparing primary amines.

Reactivity of the Nitro Group

The nitro group is a strong electron-withdrawing group and can be readily reduced to an amino group (4-aminophthalimide). This transformation is a gateway to a vast array of derivatives. Common reducing agents include tin(II) chloride (SnCl₂) in hydrochloric acid or catalytic hydrogenation. The resulting 4-aminophthalimide is a precursor to luminol and various azo dyes.[11][13]

Applications in Drug Development and Research

4-Nitrophthalimide is a crucial intermediate in the synthesis of various pharmaceutically active compounds and research chemicals.[1]

-

Anticonvulsant Agents: N-aryl derivatives of 4-nitrophthalimide have been synthesized and evaluated for their anticonvulsant properties.[14]

-

Precursor to Citalopram: It serves as a raw material for 5-cyanophthalide, an important intermediate in the synthesis of the antidepressant drug Citalopram.[13]

-

Fluorescent Probes: The phthalimide scaffold is a well-known fluorophore. Derivatives of 4-nitrophthalimide are used to create fluorescent probes for biological imaging and diagnostics.[1]

-

Dye Synthesis: It is an intermediate for azo dyes and other colorants.[11][13]

Caption: Key reactions and applications of 4-Nitrophthalimide.

Safety and Handling

As with any chemical reagent, proper handling and safety precautions are paramount. 4-Nitrophthalimide is considered a hazardous substance.

-

Hazards: It is known to cause skin and serious eye irritation.[3][4][7] It may also cause respiratory irritation.[7][15]

-

Personal Protective Equipment (PPE): Always handle 4-Nitrophthalimide in a well-ventilated area or a fume hood.[7] Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.[15]

-

Incompatibilities: It is incompatible with strong oxidizing agents, strong bases, and reducing agents.[7] Aromatic nitro compounds can react vigorously or even explosively with reducing agents or strong bases.[16]

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Do not allow the chemical to enter the environment.[7]

Conclusion

4-Nitrophthalimide is more than a simple chemical intermediate; it is a versatile platform for chemical innovation. Its well-defined physical properties, predictable reactivity, and established synthetic protocols make it an invaluable tool for researchers in both academic and industrial settings. From the synthesis of life-saving pharmaceuticals to the development of advanced materials and dyes, the applications of 4-Nitrophthalimide continue to expand, underscoring its importance in modern chemistry.

References

- 1. chemimpex.com [chemimpex.com]

- 2. Page loading... [guidechem.com]

- 3. 4-Nitrophthalimide | C8H4N2O4 | CID 6969 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 4-Nitrophthalimide | 89-40-7 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 5. chembk.com [chembk.com]

- 6. 4-Nitrophthalimide | 89-40-7 | FN58880 | Biosynth [biosynth.com]

- 7. fishersci.com [fishersci.com]

- 8. 4-Nitrophthalimide(89-40-7) IR Spectrum [chemicalbook.com]

- 9. spectrabase.com [spectrabase.com]

- 10. spectrabase.com [spectrabase.com]

- 11. 4-Nitrophthalimide | 89-40-7 [chemicalbook.com]

- 12. Organic Syntheses Procedure [orgsyn.org]

- 13. Page loading... [wap.guidechem.com]

- 14. 4-Nitrophthalimide | CAS#:89-40-7 | Chemsrc [chemsrc.com]

- 15. echemi.com [echemi.com]

- 16. 4-NITROPHTHALIMIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

An In-Depth Technical Guide to the Solubility of 4-Nitrophthalimide in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the solubility of 4-nitrophthalimide in a range of organic solvents. As a crucial intermediate in the synthesis of fluorescent dyes, azo dyes, and pharmaceuticals like the antidepressant Citalopram, a thorough understanding of its solubility is paramount for optimizing reaction conditions, purification processes such as crystallization, and formulation development.[1][2] This document moves beyond a simple compilation of data to offer insights into the underlying physicochemical principles governing the dissolution of this compound.

Physicochemical Characteristics of 4-Nitrophthalimide

4-Nitrophthalimide is a yellow crystalline solid.[3] Its molecular structure, featuring a polar nitro group and an imide functional group, dictates its solubility behavior. The presence of these groups allows for a variety of intermolecular interactions with solvent molecules.

| Property | Value |

| Molecular Formula | C₈H₄N₂O₄[4] |

| Molecular Weight | 192.13 g/mol [4] |

| Melting Point | Approximately 206 °C[1][5][6] |

| Appearance | Yellow powder/crystalline solid[1][3][4] |

| Water Solubility | Sparingly soluble to insoluble (<0.1 mg/mL)[1][3][4] |

The limited solubility in water highlights the compound's predominantly organic character, necessitating the use of organic solvents for most applications.

Fundamental Principles of Solubility

The adage "like dissolves like" serves as a foundational principle in predicting solubility.[7][8] This means that polar solutes tend to dissolve in polar solvents, while non-polar solutes dissolve in non-polar solvents. The solubility of 4-nitrophthalimide is therefore a function of the interplay between its own polarity and that of the solvent, mediated by intermolecular forces such as dipole-dipole interactions and hydrogen bonding. Temperature also plays a critical role, with the solubility of most solids, including 4-nitrophthalimide, increasing with rising temperature.[7][9]

Solubility Profile of 4-Nitrophthalimide in Pure Organic Solvents

A systematic study has quantified the solubility of 4-nitrophthalimide in twelve different organic solvents across a temperature range of 273.15 K to 323.15 K.[2][9][10] The mole fraction solubility data from this research is summarized below.

| Solvent | 273.15 K | 283.15 K | 293.15 K | 298.15 K | 303.15 K | 313.15 K | 323.15 K |

| Methanol | 0.00068 | 0.00095 | 0.00131 | 0.00155 | 0.00183 | 0.00251 | 0.00343 |

| Ethanol | 0.00045 | 0.00064 | 0.00091 | 0.00108 | 0.00128 | 0.00180 | 0.00252 |

| Isopropanol | 0.00030 | 0.00043 | 0.00062 | 0.00075 | 0.00090 | 0.00128 | 0.00182 |

| Cyclohexanone | 0.01211 | 0.01553 | 0.01981 | 0.02244 | 0.02538 | 0.03254 | 0.04142 |

| Acetone | 0.00764 | 0.01021 | 0.01347 | 0.01551 | 0.01780 | 0.02324 | 0.03011 |

| Acetonitrile | 0.00201 | 0.00269 | 0.00360 | 0.00418 | 0.00485 | 0.00649 | 0.00862 |

| Ethyl Acetate | 0.00237 | 0.00325 | 0.00441 | 0.00516 | 0.00602 | 0.00813 | 0.01085 |

| 2-Butanone | 0.00548 | 0.00725 | 0.00951 | 0.01091 | 0.01251 | 0.01639 | 0.02131 |

| Chloroform | 0.00019 | 0.00026 | 0.00035 | 0.00041 | 0.00048 | 0.00064 | 0.00085 |

| 1,4-Dioxane | 0.00778 | 0.01004 | 0.01286 | 0.01461 | 0.01658 | 0.02138 | 0.02742 |

| Benzyl Alcohol | 0.00438 | 0.00589 | 0.00785 | 0.00911 | 0.01055 | 0.01416 | 0.01880 |

| N,N-Dimethylformamide (DMF) | 0.05198 | 0.06283 | 0.07548 | 0.08316 | 0.09153 | 0.11091 | 0.13412 |

At any given temperature, the solubility of 4-nitrophthalimide across these solvents is ranked as follows: N,N-dimethylformamide > cyclohexanone > (1,4-dioxane, acetone, 2-butanone, benzyl alcohol) > ethyl acetate > acetonitrile > methanol > ethanol > isopropanol > chloroform.[2][9][10][11] The exceptionally high solubility in DMF, a polar aprotic solvent, is noteworthy and suggests strong solute-solvent interactions.

Performance in Binary Solvent Systems

The solubility of 4-nitrophthalimide has also been investigated in binary aqueous solutions of acetone, ethanol, isopropanol, and N,N-dimethylformamide.[12][13] In these mixtures, the mole fraction solubility is highest in the DMF + water system compared to the others at equivalent mass fractions and temperatures.[12][13] Studies on these binary systems have also explored the concept of preferential solvation, indicating that in intermediate and organic-solvent-rich compositions, 4-nitrophthalimide is preferentially solvated by the organic co-solvent (ethanol, acetone, DMF, or isopropanol) over water.[12][13]

Experimental Protocol for Solubility Determination: Isothermal Dissolution Equilibration

The following is a detailed, step-by-step methodology for determining the solubility of 4-nitrophthalimide, based on the isothermal dissolution equilibration technique cited in the literature.[12][13]

1. Preparation of Saturated Solutions:

-

Add an excess amount of 4-nitrophthalimide to a known volume of the selected organic solvent in a sealed vessel.

-

Ensure the amount of solid is sufficient to maintain a saturated solution with a visible excess of the solid phase at all experimental temperatures.

2. Equilibration:

-

Place the sealed vessel in a temperature-controlled shaker bath set to the desired temperature.

-

Agitate the mixture for a sufficient time (e.g., 24-48 hours) to ensure that equilibrium is reached. The system is at equilibrium when the concentration of the solute in the solution remains constant over time.

3. Sampling and Phase Separation:

-

Once equilibrium is achieved, cease agitation and allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pre-heated or pre-cooled syringe to maintain the experimental temperature and prevent precipitation.

-

Immediately filter the sample through a syringe filter (e.g., 0.45 µm) to remove any undissolved micro-particles.

4. Analysis:

-

Dilute the filtered, saturated solution with a suitable mobile phase to a concentration within the linear range of the analytical instrument.

-

Determine the concentration of 4-nitrophthalimide in the diluted sample using a calibrated High-Performance Liquid Chromatography (HPLC) system, as this method was employed in the referenced studies.[2][9]

5. Data Calculation:

-

From the measured concentration and the dilution factor, calculate the mole fraction solubility of 4-nitrophthalimide in the solvent at the given temperature.

Caption: Experimental workflow for determining the solubility of 4-nitrophthalimide.

Elucidating the Factors Governing Solubility

The observed solubility trends can be rationalized by considering the molecular interactions between 4-nitrophthalimide and the various solvents.

-

High Solubility in DMF and Cyclohexanone: DMF is a polar aprotic solvent with a large dipole moment, capable of strong dipole-dipole interactions with the polar nitro and imide groups of 4-nitrophthalimide. Cyclohexanone, a ketone, also possesses a polar carbonyl group that can interact favorably.

-

Moderate Solubility in Ketones, Esters, and Dioxane: Acetone, 2-butanone, ethyl acetate, and 1,4-dioxane show moderate solvating power. Their polarity and ability to act as hydrogen bond acceptors allow for effective dissolution of 4-nitrophthalimide.

-

Lower Solubility in Alcohols: While alcohols (methanol, ethanol, isopropanol) are polar and can hydrogen bond, their strong self-association through hydrogen bonding can hinder their interaction with the solute molecules, leading to lower solubility compared to the aprotic polar solvents.

-

Very Low Solubility in Chloroform: Chloroform is a relatively non-polar solvent, and its interactions with the highly polar 4-nitrophthalimide are weak, resulting in very poor solubility.

A Note on Thermodynamic Modeling

For a more quantitative understanding and predictive capability, the solubility data of 4-nitrophthalimide has been successfully correlated using various thermodynamic models. These include the modified Apelblat equation, the λh equation, the Wilson model, and the NRTL model.[2][9][11] These models are valuable tools for interpolating and extrapolating solubility data to different temperatures, which can be highly beneficial for process design and optimization.

Conclusion

This technical guide has synthesized available data to present a detailed picture of the solubility of 4-nitrophthalimide in a variety of organic solvents. The key takeaways are the compound's high solubility in polar aprotic solvents like N,N-dimethylformamide and its temperature-dependent solubility profile. The provided experimental protocol offers a robust framework for researchers to conduct their own solubility studies. A thorough understanding of these solubility characteristics is indispensable for the effective handling and application of 4-nitrophthalimide in research and industrial settings.

References

- 1. 4-Nitrophthalimide | 89-40-7 [chemicalbook.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Page loading... [wap.guidechem.com]

- 4. 4-Nitrophthalimide | C8H4N2O4 | CID 6969 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chembk.com [chembk.com]

- 6. fishersci.com [fishersci.com]

- 7. m.youtube.com [m.youtube.com]

- 8. chem.ws [chem.ws]

- 9. Collection - Solubility Measurement and Thermodynamic Modeling of 4âNitrophthalimide in Twelve Pure Solvents at Elevated Temperatures Ranging from (273.15 to 323.15) K - Journal of Chemical & Engineering Data - Figshare [acs.figshare.com]

- 10. cn.aminer.org [cn.aminer.org]

- 11. researchgate.net [researchgate.net]

- 12. pubs.acs.org [pubs.acs.org]

- 13. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Discovery and History of 4-Nitrophthalimide

This guide provides a comprehensive technical overview of 4-Nitrophthalimide, a pivotal intermediate in organic synthesis. Designed for researchers, scientists, and professionals in drug development and materials science, this document traces the historical arc of its discovery, delves into the evolution of its synthesis, elucidates its physicochemical properties, and explores its significant applications.

Foreword: The Unassuming Architect in Complex Synthesis

In the vast landscape of organic chemistry, certain molecules, while not always in the spotlight, serve as indispensable architects in the construction of complex and valuable compounds. 4-Nitrophthalimide is a prime example of such a foundational building block. Its strategic placement of a nitro group on the phthalimide scaffold imbues it with a unique reactivity profile, making it a sought-after precursor in the synthesis of dyes, pharmaceuticals, and high-performance polymers. This guide aims to provide not just a recitation of facts, but a deeper understanding of the scientific rationale and historical context that have cemented 4-Nitrophthalimide's role in modern chemistry.

Historical Perspective: An Evolution from Classical Aromatic Chemistry

The discovery of 4-Nitrophthalimide was not a singular event but rather an evolutionary step built upon the foundational principles of aromatic chemistry established in the 19th and early 20th centuries. The journey begins with the nitration of aromatic compounds, a field that saw significant advancements with Mitscherlich's synthesis of nitrobenzene in 1834. The subsequent development of "mixed acid" (a combination of nitric and sulfuric acids) for nitration set the stage for the systematic exploration of nitroaromatic compounds.

While earlier work in the late 19th and early 20th centuries focused on the nitration of phthalic acid and its anhydride, often resulting in a mixture of 3- and 4-nitro isomers that were difficult to separate, a pivotal moment in the specific synthesis of 4-Nitrophthalimide came in 1931.[1] L. F. Levy and H. Stephen, in their work published in the Journal of the Chemical Society, described a method for the nitration of phthalimide that provided a more direct route to the 4-nitro isomer.[1] This procedure, or modifications of it, has remained a cornerstone of 4-Nitrophthalimide synthesis.[2]

The impetus for its synthesis was likely driven by the burgeoning dye industry, which relied heavily on nitrated aromatic intermediates. The phthalimide structure itself, established through the work of Auguste Laurent in the 1830s, was a known component in the synthesis of various dyes. The introduction of a nitro group offered a chemical handle for further functionalization, such as reduction to an amine group, which is a key step in the production of azo dyes.[3]

The Synthesis of 4-Nitrophthalimide: From Historical Routes to Modern Optimization

The primary and most well-established method for the synthesis of 4-Nitrophthalimide is the electrophilic nitration of phthalimide using a mixture of concentrated nitric acid and sulfuric acid.[3][4] The sulfuric acid acts as a catalyst, protonating the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating agent.

Mechanism of Phthalimide Nitration

The nitration of phthalimide is a classic example of electrophilic aromatic substitution. The phthalimide ring system is deactivated towards electrophilic attack due to the electron-withdrawing nature of the two carbonyl groups. This deactivation directs the incoming electrophile (the nitronium ion) to the benzene ring. The regioselectivity, favoring the 4-position over the 3-position, is a result of the directing effects of the fused imide ring. The carbonyl groups strongly deactivate the positions ortho and para to them within the same ring. In the case of phthalimide, this deactivation is more pronounced at the 3-position, leading to preferential substitution at the 4-position.

Diagram: Electrophilic Aromatic Substitution Mechanism for the Synthesis of 4-Nitrophthalimide

Caption: The mechanism of phthalimide nitration involves the formation of a nitronium ion, its electrophilic attack on the aromatic ring to form a sigma complex, and subsequent deprotonation to yield 4-Nitrophthalimide.

Comparative Analysis of Synthetic Protocols

Over the years, the original method described by Levy and Stephen has been modified and optimized to improve yield, purity, and safety. The following table provides a comparative overview of key synthetic protocols.

| Protocol | Reagents | Temperature (°C) | Time (h) | Yield (%) | Key Insights and Rationale |

| Levy and Stephen (1931) Modification [2] | Phthalimide, fuming HNO₃, concentrated H₂SO₄ | 10-15, then room temp. | Overnight | 52-53 | This foundational method establishes the use of mixed acids and controlled temperature to manage the exothermic reaction. The overnight reaction time ensures complete conversion. |

| Optimized Protocol 1 [3][4] | Phthalimide, fuming HNO₃, concentrated H₂SO₄ | 10-15, then 25 | 10 | ~82 | By slightly elevating the temperature after the initial addition and optimizing the reaction time, a significant increase in yield is achieved compared to the original literature value of 60%. This highlights the sensitivity of the reaction to temperature and duration. |

| Alternative Procedure from Patent Literature [5] | N-methyl-phthalimide, fuming HNO₃, concentrated H₂SO₄ | 10-15 | 3-4 | 94-96 | This protocol uses N-methyl-phthalimide, which may offer different solubility and reactivity characteristics. The significantly shorter reaction time and high yield suggest a more efficient process, possibly due to the activating effect of the methyl group. |

Detailed Experimental Protocol (Optimized)

The following protocol is a representative example of an optimized synthesis of 4-Nitrophthalimide, adapted from literature procedures that report high yields.[3][4]

Materials:

-

Phthalimide (20.0 g)

-

Fuming nitric acid (8.4 mL)

-

Concentrated sulfuric acid (31.6 mL)

-

Crushed ice

-

95% Ethanol for recrystallization

Procedure:

-

In a 250 mL four-necked flask equipped with a mechanical stirrer and a thermometer, add 8.4 mL of fuming nitric acid.

-

Cool the flask in an ice-water bath to 0-5 °C.

-

Slowly add 31.6 mL of concentrated sulfuric acid while maintaining the temperature of the reaction mixture between 10-15 °C.

-

Once the addition of sulfuric acid is complete, add 20.0 g of phthalimide in one portion with vigorous stirring.

-

Allow the reaction mixture to warm to room temperature and continue stirring for 10 hours. The mixture will turn yellow.

-

Slowly pour the reaction mixture into 112.5 g of crushed ice with vigorous stirring, ensuring the temperature does not exceed 20 °C. A precipitate will form.

-

Collect the solid product by filtration and wash it thoroughly with 450 mL of ice water.

-

Dry the crude product and recrystallize from 38 mL of 95% ethanol to yield pure 4-Nitrophthalimide.

Self-Validating System and Causality:

-

Temperature Control: The initial cooling and slow addition of sulfuric acid are critical to control the highly exothermic reaction and prevent unwanted side reactions or runaway conditions.

-

Stirring: Vigorous stirring ensures homogeneity and efficient heat transfer, leading to a more consistent product and higher yield.

-

Quenching on Ice: Pouring the reaction mixture onto ice serves to quench the reaction and precipitate the product, which has low solubility in water.

-

Washing: Washing with ice water removes residual acids and other water-soluble impurities.

-

Recrystallization: Recrystallization from ethanol is a crucial purification step to remove any isomeric impurities (such as 3-Nitrophthalimide) and obtain a product with a sharp melting point.

Diagram: Workflow for the Optimized Synthesis of 4-Nitrophthalimide

Caption: A step-by-step workflow for the optimized laboratory synthesis of 4-Nitrophthalimide.

Physicochemical and Spectroscopic Properties

A thorough understanding of the physicochemical properties of 4-Nitrophthalimide is essential for its application in synthesis and materials science.

Physical Properties

| Property | Value | Source |

| Molecular Formula | C₈H₄N₂O₄ | --INVALID-LINK--[6] |

| Molecular Weight | 192.13 g/mol | --INVALID-LINK--[6] |

| Appearance | Yellow powder | --INVALID-LINK--[6] |

| Melting Point | 195-199 °C | --INVALID-LINK--[7] |

| Solubility | Sparingly soluble in water; soluble in organic solvents like ethanol and acetone. | --INVALID-LINK-- |

Solubility Data

The solubility of 4-Nitrophthalimide is a critical parameter for its purification by recrystallization and for its use in solution-phase reactions. The following table summarizes its solubility in various solvents at different temperatures.

| Solvent | Solubility (mole fraction x 10³ at 298.15 K) | Source |

| N,N-Dimethylformamide | 135.6 | --INVALID-LINK-- |

| Cyclohexanone | 42.1 | --INVALID-LINK-- |

| Acetone | 29.8 | --INVALID-LINK-- |

| Ethyl Acetate | 11.2 | --INVALID-LINK-- |

| Ethanol | 3.2 | --INVALID-LINK-- |

| Methanol | 4.1 | --INVALID-LINK-- |

| Chloroform | 0.4 | --INVALID-LINK-- |

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of 4-Nitrophthalimide.

¹H NMR (DMSO-d₆, 400 MHz):

-

δ 8.15 (d, J=8.4 Hz, 1H)

-

δ 8.50 (dd, J=8.4, 2.0 Hz, 1H)

-

δ 8.65 (d, J=2.0 Hz, 1H)

-

δ 11.8 (s, 1H, NH)

¹³C NMR (DMSO-d₆, 100 MHz):

-

δ 167.5, 167.0, 151.0, 136.5, 132.0, 129.0, 124.5, 119.0

Infrared (IR) Spectroscopy (KBr, cm⁻¹):

-

~3200 (N-H stretching)

-

~1770 and ~1710 (asymmetric and symmetric C=O stretching of the imide)

-

~1530 and ~1350 (asymmetric and symmetric NO₂ stretching)

Mass Spectrometry (MS):

-

m/z 192 (M⁺), 146, 104, 76

Applications in Research and Industry

4-Nitrophthalimide's utility stems from the versatile reactivity of its nitro and imide functional groups. It serves as a key intermediate in the synthesis of a wide range of commercially important molecules.

Precursor to Dyes and Pigments

Historically and currently, a primary application of 4-Nitrophthalimide is in the synthesis of dyes. The nitro group can be readily reduced to an amino group to form 4-aminophthalimide. This resulting aromatic amine is a valuable diazo component in the production of azo dyes, which constitute a large class of synthetic colorants.[3]

Intermediate in Pharmaceutical Synthesis

4-Nitrophthalimide is a crucial starting material in the synthesis of several pharmaceuticals. A notable example is its use in the preparation of the antidepressant drug Citalopram.[3][4] The synthesis involves the conversion of 4-Nitrophthalimide to 5-cyanophthalide, a key intermediate for Citalopram.[3] Furthermore, derivatives of 4-Nitrophthalimide have been investigated for their potential anticonvulsant properties.[7]

Role in the Synthesis of Chemiluminescent Compounds

While 3-nitrophthalic acid (an isomer) is the direct precursor to luminol, the separation of 3- and 4-nitrophthalic acids from the nitration of phthalic anhydride is a well-documented challenge. Understanding the chemistry and synthesis of 4-Nitrophthalimide is therefore relevant in the context of producing high-purity precursors for chemiluminescent systems.

Applications in Materials Science

In recent years, 4-Nitrophthalimide has gained attention as a building block for advanced materials. Its incorporation into polymer backbones can enhance their thermal stability and resistance to UV degradation.[8] This makes it a valuable component in the formulation of high-performance plastics, coatings, and other materials designed for demanding applications.[8][9]

Diagram: Applications of 4-Nitrophthalimide

Caption: 4-Nitrophthalimide serves as a versatile intermediate in the synthesis of pharmaceuticals, dyes, and advanced materials.

Conclusion and Future Outlook

4-Nitrophthalimide, a compound with a rich history rooted in the fundamentals of organic chemistry, continues to be a molecule of significant industrial and academic interest. Its straightforward synthesis, coupled with the versatile reactivity of its functional groups, ensures its continued relevance. Future research is likely to focus on the development of even more efficient and environmentally benign synthetic routes, potentially exploring catalytic and continuous flow processes. Furthermore, the expanding applications of 4-Nitrophthalimide in materials science, particularly in the creation of functional polymers with enhanced properties, represent a promising avenue for future innovation. For researchers and professionals in the chemical sciences, a thorough understanding of this key intermediate is not just a lesson in historical chemistry, but a tool for future discoveries.

References

- 1. XI.—The preparation of 4-nitrophthalimide and derivatives - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. Page loading... [wap.guidechem.com]

- 4. Synthesis of 4-nitrophthalimide | Semantic Scholar [semanticscholar.org]

- 5. CN104086476B - The preparation method of N-methyl-4-nitrophthalimide - Google Patents [patents.google.com]

- 6. 4-Nitrophthalimide | C8H4N2O4 | CID 6969 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 4-ニトロフタルイミド 98% | Sigma-Aldrich [sigmaaldrich.com]

- 8. nbinno.com [nbinno.com]

- 9. chemimpex.com [chemimpex.com]

4-Nitrophthalimide molecular weight and formula

An In-Depth Technical Guide to 4-Nitrophthalimide for Researchers and Drug Development Professionals

Introduction

4-Nitrophthalimide is a pivotal chemical intermediate, widely recognized for its versatile applications in organic synthesis.[1] Characterized by its phthalimide core functionalized with a nitro group, this compound serves as a fundamental building block in the development of a wide array of complex molecules, including pharmaceuticals, agrochemicals, and high-performance dyes.[1] Its significance in medicinal chemistry is particularly noteworthy, where its derivatives are explored for their potential as therapeutic agents.[1] This guide provides an in-depth analysis of 4-Nitrophthalimide, covering its core physicochemical properties, synthesis protocols, key applications, and essential safety procedures for laboratory and industrial settings.

Physicochemical Properties and Identification

4-Nitrophthalimide is typically an off-white to light yellow crystalline powder.[1][2] Its chemical structure, featuring an aromatic nitro group, makes it a valuable precursor for further chemical modifications, particularly nucleophilic substitution and reduction reactions.[1] The fundamental properties of 4-Nitrophthalimide are summarized in the table below for quick reference.

| Property | Value | Source(s) |

| Molecular Formula | C₈H₄N₂O₄ | [1][3][4] |

| Molecular Weight | 192.13 g/mol | [1][2][3][4] |

| CAS Number | 89-40-7 | [1][3][4] |

| Appearance | Off-white to light yellow crystalline powder | [1] |

| Melting Point | 195 - 205 °C (383 - 401 °F) | [1][5] |

| Solubility | Insoluble in water | [2][3] |

| Storage Temperature | Room Temperature (10°C - 25°C) | [1][6] |

Synthesis of 4-Nitrophthalimide: A Protocol Deep Dive

The most common and established method for synthesizing 4-Nitrophthalimide is through the electrophilic nitration of phthalimide.[3][7] This reaction leverages a potent nitrating mixture, typically composed of fuming nitric acid and concentrated sulfuric acid.

Mechanistic Rationale

The causality behind this choice of reagents is rooted in the generation of the highly electrophilic nitronium ion (NO₂⁺). Concentrated sulfuric acid acts as a catalyst, protonating nitric acid, which then loses a water molecule to form the nitronium ion. This powerful electrophile is necessary to overcome the deactivating effect of the dicarbonyl groups of the phthalimide ring and achieve aromatic substitution. The reaction is carefully controlled at low temperatures to manage the exothermic nature of the reaction and prevent over-nitration or side-product formation.

Detailed Experimental Protocol

The following protocol is a modification of established methods, optimized for a high yield of over 80%.[7][8]

-

Reagent Preparation : In a 250 mL four-necked flask equipped with a mechanical stirrer and a thermometer, add 8.4 mL of fuming nitric acid. Cool the flask in an ice-water bath to 0-5°C.[8]

-

Acid Mixing : Slowly add 31.6 mL of concentrated sulfuric acid dropwise to the nitric acid. Critically, maintain the temperature of the mixture between 10-15°C throughout the addition to ensure safety and control.[8]

-

Addition of Reactant : Once the acid mixture is prepared and cooled, add 20.0 g of phthalimide in portions over 1-1.5 hours. Ensure the internal temperature does not exceed 15°C.[3][8]

-

Reaction : Stir the mixture vigorously at room temperature for approximately 10 hours. The solution will appear as a clear, pale yellow.[7][8]

-

Precipitation (Quenching) : Slowly pour the reaction mixture into a beaker containing a vigorously stirred slurry of 112.5 g of crushed ice. The temperature must be kept below 20°C to ensure complete precipitation of the product.[7][8]

-

Filtration and Washing : Collect the yellow precipitate by filtration using a Büchner funnel. Wash the solid cake thoroughly with several portions of ice water until the filtrate is neutral to litmus paper.[3][8]

-

Purification : Dry the crude product. For purification, recrystallize the solid from 95% ethanol. This step is crucial for removing any unreacted starting material or isomeric impurities.[7][8]

-

Final Product : After recrystallization, filter the purified crystals and dry them to obtain pure 4-Nitrophthalimide, with an expected yield of approximately 82%.[8]

Core Applications in Research and Development

4-Nitrophthalimide's utility stems from its reactive nature, which allows it to serve as a scaffold for a variety of functional molecules.

Pharmaceutical Synthesis

A primary application of 4-Nitrophthalimide is as an intermediate in drug synthesis.[1] It is a precursor for producing 5-aminophthalimide and 5-cyanophthalide. The latter is a key raw material in the synthesis of the widely used antidepressant drug, Citalopram.[8] The nitro group can be readily reduced to an amino group, which can then be further modified, making it a versatile synthon in medicinal chemistry.[9]

Dyes and Fluorescent Probes

4-Nitrophthalimide is employed in the creation of azo dyes and specialized fluorescent probes.[1][8][10] The phthalimide structure can be chemically altered to create molecules that absorb and emit light at specific wavelengths, which is essential for biological imaging and diagnostic assays.[1]

Agrochemicals and Polymer Chemistry

The compound also serves as a precursor in the production of various agrochemicals, contributing to crop protection.[1] In polymer science, it can be incorporated into polymer chains to enhance properties such as thermal stability and UV resistance, finding use in advanced coatings and plastics.[1]

Safety, Handling, and Storage

As a laboratory chemical, 4-Nitrophthalimide must be handled with appropriate precautions. It is classified as hazardous, causing skin and serious eye irritation, and may cause respiratory irritation.[5][11]

| Hazard Class | GHS Statement | Source(s) |

| Skin Irritation | H315: Causes skin irritation | [11] |

| Eye Irritation | H319: Causes serious eye irritation | [11] |

| Respiratory Irritation | H335: May cause respiratory irritation | [11] |

Self-Validating Protocol for Safe Handling

-

Engineering Controls : Always handle 4-Nitrophthalimide in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation of dust.[5][12]

-

Personal Protective Equipment (PPE) :

-

Eye/Face Protection : Wear tightly fitting safety goggles or a face shield (conforming to EN166 or NIOSH standards).[5][11]

-

Skin Protection : Wear impervious gloves and a lab coat. For larger quantities, fire/flame resistant clothing is recommended.[11]

-

Respiratory Protection : If dust is generated and exposure limits may be exceeded, use a full-face respirator with an appropriate particulate filter (e.g., N95).[11]

-

-

Storage : Store in a tightly closed container in a dry, cool, and well-ventilated place.[5][11] Keep away from incompatible materials such as strong oxidizing agents, strong bases, and moisture.[3][5]

-

Spill Response : In case of a spill, avoid generating dust. Dampen the solid material with 60-70% ethanol and transfer it to a suitable container for disposal.[2]

-

First Aid :

-

Eyes : Immediately rinse with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[2][11]

-

Skin : Wash off immediately with soap and plenty of water while removing contaminated clothing.[5]

-

Inhalation : Move the person to fresh air. If breathing is difficult, give oxygen.[11]

-

Conclusion

4-Nitrophthalimide is a cornerstone intermediate with a broad and impactful role in chemical synthesis. Its well-defined physicochemical properties and predictable reactivity make it an invaluable tool for researchers and drug development professionals. From creating life-saving pharmaceuticals to developing advanced materials, the applications of 4-Nitrophthalimide are extensive. Adherence to rigorous synthesis and safety protocols is paramount to harnessing its full potential responsibly and effectively.

References

- 1. chemimpex.com [chemimpex.com]

- 2. 4-Nitrophthalimide | C8H4N2O4 | CID 6969 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 4-Nitrophthalimide | 89-40-7 [chemicalbook.com]

- 4. scbt.com [scbt.com]

- 5. fishersci.com [fishersci.com]

- 6. 4-Nitrophthalimide | 89-40-7 | FN58880 | Biosynth [biosynth.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. Page loading... [guidechem.com]

- 9. nbinno.com [nbinno.com]

- 10. 4-Nitrophthalimide, 98% 89-40-7 - Manufacturers & Suppliers in India with worldwide shipping. [ottokemi.com]

- 11. echemi.com [echemi.com]

- 12. cleanchemlab.com [cleanchemlab.com]

Isomers of nitrophthalimide and their stability

An In-depth Technical Guide to the Isomers of Nitrophthalimide and Their Stability

Abstract

Nitrophthalimide isomers, specifically 3-nitrophthalimide and 4-nitrophthalimide, are pivotal intermediates in the synthesis of dyes, pharmaceuticals, and specialty polymers.[1][2][3] Their utility is intrinsically linked to their chemical and physical properties, with thermodynamic stability being a critical parameter influencing reaction outcomes, product purity, and material longevity. This technical guide provides a comprehensive analysis of the structural differences between 3- and 4-nitrophthalimide and their impact on relative stability. We synthesize findings from experimental thermochemistry and computational studies to establish a clear hierarchy of stability. Furthermore, we provide detailed, field-proven protocols for the synthesis, characterization, and thermal analysis of these isomers, offering researchers and drug development professionals a practical framework for their application.

Introduction: The Phthalimide Core and the Influence of Nitration

The phthalimide moiety is a foundational structural unit in medicinal chemistry and materials science, prized for its unique chemical properties and rigid bicyclic structure. The introduction of a nitro (-NO₂) group onto the aromatic ring dramatically alters the electronic landscape of the molecule. This powerful electron-withdrawing group modulates the reactivity of the entire structure, influencing everything from the acidity of the N-H bond to the susceptibility of the aromatic ring to further substitution.

The position of this nitro group gives rise to two primary isomers of significant interest: 3-nitrophthalimide and 4-nitrophthalimide. While sharing the same molecular formula (C₈H₄N₂O₄), their distinct substitution patterns lead to significant differences in their physical and thermodynamic properties. Understanding these differences is paramount for controlling synthetic outcomes and designing stable, effective end-products.

Caption: Chemical structures of 3-nitrophthalimide and 4-nitrophthalimide.

Thermodynamic Stability: An Experimental and Computational Perspective

The central question for scientists working with these isomers is: which is more stable, and by how much? The answer dictates the conditions under which one might preferentially form, and its long-term viability in a formulation. A comprehensive study combining experimental thermochemistry with ab initio computational methods has provided a definitive answer.[1][4][5]

Causality Behind the Stability Difference

The enhanced stability of the 4-nitro isomer can be attributed to its electronic configuration. In 4-nitrophthalimide, the electron-withdrawing nitro group is in a para-like position relative to the carbonyl-conjugated ring carbon. This arrangement allows for more effective delocalization of electron density and a more stabilized resonance structure compared to the meta-like positioning in the 3-nitro isomer. While both are stable solids, this intramolecular electronic advantage renders the 4-isomer the lower energy compound.

Quantitative Analysis: Enthalpy of Formation

The most direct measure of thermodynamic stability is the standard molar enthalpy of formation (ΔfHₘ⁰). This value represents the enthalpy change when one mole of a substance is formed from its constituent elements in their standard states. A more negative value indicates greater stability. The data below, derived from combustion calorimetry and ab initio calculations, quantifies the stability difference.[4][5][6]

| Compound | State | Molar Enthalpy of Formation (ΔfHₘ⁰) at 298.15 K (kJ·mol⁻¹) | Data Source |

| 3-Nitrophthalimide | Gas | -110.8 ± 3.8 | Experimental/Computational[1][4] |

| 4-Nitrophthalimide | Gas | -123.0 ± 3.7 | Experimental/Computational[1][4] |

Expert Insight: The ~12 kJ·mol⁻¹ difference in the gas phase is a significant energetic gap at the molecular level, confirming the greater intrinsic stability of 4-nitrophthalimide. This difference is analogous to the stability trend observed in 3- and 4-nitrophthalic anhydrides, suggesting a consistent electronic effect across related chemical families.[1][4]

Practical Implications in Synthesis and Material Science

The superior stability of 4-nitrophthalimide has direct consequences for its synthesis and application:

-

Synthetic Yield: In nitration reactions of phthalimide, which are often performed under conditions that allow for thermodynamic equilibration, the 4-nitro isomer is typically the major product.[7]

-

Material Integrity: When used as a monomer for polymers or as a precursor in drug synthesis, the higher stability of the 4-isomer translates to greater resistance to thermal and chemical degradation.[8] This is a critical consideration for ensuring the shelf-life and safety profile of the final product.

-

Purity and Isolation: The different physical properties arising from the structural isomerism, such as melting point and solubility, are exploited for purification. 4-Nitrophthalimide generally has a higher melting point than the 3-nitro isomer.

Experimental Protocols: A Self-Validating Workflow

A trustworthy investigation into these isomers requires a workflow where each step validates the next. The synthesis of the target molecule must be followed by rigorous characterization to confirm its identity and purity, which is a prerequisite for any meaningful stability analysis.

Caption: Self-validating workflow for isomer synthesis and stability analysis.

Synthesis Protocols

Protocol 4.1.1: Synthesis of 4-Nitrophthalimide via Nitration This procedure is a modification of the method by Levy and Stephen, which leverages a powerful nitrating mixture to functionalize the phthalimide core.

-

Prepare Nitrating Mixture: In a 500 mL beaker surrounded by an ice bath, cautiously add 24 mL of fuming nitric acid (sp. gr. 1.50) to 140 mL of concentrated sulfuric acid (sp. gr. 1.84) with stirring. Maintain the temperature below 15°C.

-

Causality: Using a mixture of strong acids generates the highly electrophilic nitronium ion (NO₂⁺), which is the active agent for aromatic nitration. Cooling is critical to control the highly exothermic reaction and prevent unwanted side reactions.

-

-

Nitration Reaction: Once the acid mixture is cooled to 12°C, add 20 g of phthalimide in portions, ensuring the temperature remains between 10°C and 15°C.

-

Reaction Completion: Allow the mixture to slowly warm to room temperature as the ice bath melts and let it stand overnight.

-

Precipitation: Pour the resulting clear, pale yellow solution slowly and with vigorous stirring onto 450 g of cracked ice. The temperature must not exceed 20°C.

-

Isolation and Washing: Filter the crude product using a Büchner funnel. Vigorously wash the filter cake with 200 mL of ice water four consecutive times to remove residual acid.

-

Purification: Recrystallize the air-dried crude product (typically melting at 185–190°C) from approximately 300-320 mL of 95% ethanol to yield pure 4-nitrophthalimide (melting point ~198°C). The typical yield is around 52-53%.

Protocol 4.1.2: Synthesis of 3-Nitrophthalimide This method utilizes 3-nitrophthalic acid as the starting material.[9]

-

Reaction Setup: In a 100 mL round-bottom flask equipped with a reflux condenser, combine 8.45 g (40 mmol) of 3-nitrophthalic acid, 2.16 g (36 mmol) of urea, and 40 mL of glacial acetic acid.

-

Causality: Urea serves as the nitrogen source for the imide ring formation, while glacial acetic acid acts as a high-boiling solvent suitable for the reaction temperature.

-

-

Reaction: Stir the mixture at 117°C for 3 hours.

-

Workup: After cooling to room temperature, concentrate the mixture under reduced pressure to obtain the crude product.

-

Purification: Extract the crude product three times with a mixture of 15 mL water and 15 mL ethyl acetate to remove unreacted urea. Dry the combined organic phases with anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield a yellow solid of 3-nitrophthalimide. The reported yield is high, around 98%.[9]

Characterization and Purity Verification

-

Melting Point: Determine the melting point using a standard apparatus. A sharp melting range close to the literature value indicates high purity.

-

3-Nitrophthalimide: 213-215°C

-

4-Nitrophthalimide: 195-199°C

-

-

FTIR Spectroscopy: Prepare a KBr pellet of the sample and record the spectrum. Key vibrational bands to confirm structure include:

-

N-H stretch (~3200 cm⁻¹)

-

C=O stretches (asymmetric and symmetric, ~1770 and ~1710 cm⁻¹)

-

C-N stretch (~1350 cm⁻¹)

-

N-O stretches (asymmetric and symmetric for -NO₂, ~1530 and ~1340 cm⁻¹)

-

-